molecular formula C10H9BrIN B12896798 5-Bromo-3-ethyl-7-iodo-1H-indole CAS No. 918446-43-2

5-Bromo-3-ethyl-7-iodo-1H-indole

Cat. No.: B12896798
CAS No.: 918446-43-2
M. Wt: 349.99 g/mol
InChI Key: QVMIOTZGSWPLLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-ethyl-7-iodo-1H-indole: is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. The presence of bromine and iodine atoms in the structure of this compound makes it a valuable intermediate for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-ethyl-7-iodo-1H-indole typically involves multi-step reactions starting from commercially available indole derivatives. One common method includes the bromination and iodination of 3-ethylindole. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts and solvents such as acetonitrile or tetrahydrofuran (THF). The reaction is carried out under controlled temperatures to ensure selective substitution at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and iodination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-ethyl-7-iodo-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Chemistry: 5-Bromo-3-ethyl-7-iodo-1H-indole is used as a building block in organic synthesis. It serves as an intermediate for the preparation of more complex indole derivatives, which are valuable in medicinal chemistry .

Biology: In biological research, indole derivatives are studied for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound can be used to synthesize compounds that target specific biological pathways .

Medicine: The compound is explored for its potential therapeutic applications. Indole derivatives have shown promise in the development of drugs for various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 5-Bromo-3-ethyl-7-iodo-1H-indole and its derivatives involves interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The presence of bromine and iodine atoms can enhance the binding affinity and selectivity of the compound for its targets. The exact pathways involved depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds:

    5-Bromo-3-iodo-1H-indole: Similar structure but lacks the ethyl group.

    5-Bromo-1H-indole: Lacks both the ethyl and iodine groups.

    7-Iodo-1H-indole: Lacks the bromine and ethyl groups.

Uniqueness: 5-Bromo-3-ethyl-7-iodo-1H-indole is unique due to the presence of both bromine and iodine atoms along with an ethyl group. This combination of substituents provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

918446-43-2

Molecular Formula

C10H9BrIN

Molecular Weight

349.99 g/mol

IUPAC Name

5-bromo-3-ethyl-7-iodo-1H-indole

InChI

InChI=1S/C10H9BrIN/c1-2-6-5-13-10-8(6)3-7(11)4-9(10)12/h3-5,13H,2H2,1H3

InChI Key

QVMIOTZGSWPLLD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CNC2=C1C=C(C=C2I)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.